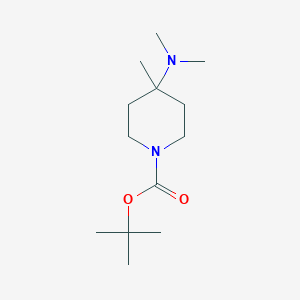

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

CAS No.: 1420876-95-4

Cat. No.: VC7739681

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420876-95-4 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.363 |

| IUPAC Name | tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 |

| Standard InChI Key | MRTLWLJLRCXHQP-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with three substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection and influencing solubility.

-

A dimethylamino (-N(CH₃)₂) group and a methyl (-CH₃) group at the 4-position, introducing steric bulk and basicity.

The molecular formula is inferred as C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol.

Physicochemical Characteristics

Based on analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) , key properties include:

| Property | Value |

|---|---|

| Density | 1.0–1.1 g/cm³ |

| Boiling Point | 320–330°C (estimated) |

| LogP (Partition Coefficient) | ~1.6 (similar to ) |

| Solubility | Moderate in organic solvents |

The Boc group enhances lipid solubility, while the dimethylamino group increases polarity, balancing hydrophilicity .

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized through sequential functionalization of the piperidine ring:

Step 1: Boc Protection

Piperidine reacts with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) to form tert-butyl piperidine-1-carboxylate .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance yield and purity. Key parameters include:

Applications in Organic Synthesis

Role in Radical Cascade Reactions

Copper-catalyzed radical cyclization, as demonstrated in tert-butyl 4-iodopiperidine-1-carboxylate derivatives , highlights the utility of Boc-protected piperidines in constructing complex heterocycles. For example:

The dimethylamino group in the target compound could similarly stabilize radicals or act as a directing group.

Pharmaceutical Intermediates

Piperidine derivatives are pivotal in drug discovery. For instance:

-

Anticancer Agents: Analogs like tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate show activity against glioblastoma cells by modulating mitotic pathways.

-

Neurological Drugs: The dimethylamino group enhances blood-brain barrier permeability, making such compounds candidates for CNS-targeted therapies.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 1.44 (s, 9H, Boc CH₃).

-

δ 2.24 (s, 6H, N(CH₃)₂).

-

δ 1.32 (s, 3H, 4-CH₃).

-

-

¹³C NMR:

-

δ 79.3 (Boc quaternary C).

-

δ 45.8 (N(CH₃)₂).

-

Mass Spectrometry

Future Directions

Research Opportunities

-

Mechanistic Studies: Elucidate the role of the dimethylamino group in radical stabilization.

-

Drug Discovery: Screen for activity against neurodegenerative diseases.

Process Optimization

Develop enantioselective syntheses using chiral catalysts for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume